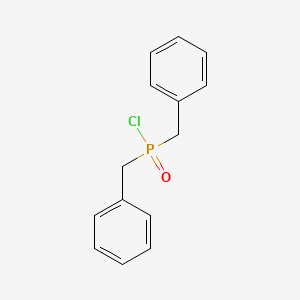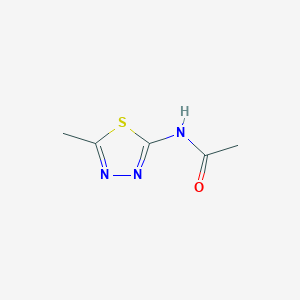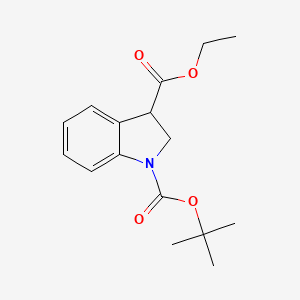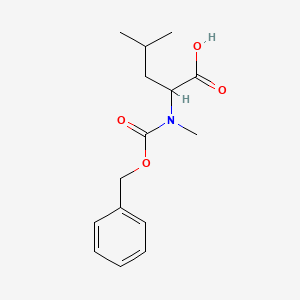
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid
概要
説明
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of N-methylleucine. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid typically involves the protection of the amino group of N-methylleucine with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of N-methylleucine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding N-methylleucine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Produces carbonyl derivatives.
Reduction: Yields N-methylleucine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino group of N-methylleucine. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound can be deprotected under specific conditions to release the active N-methylleucine, which can then interact with biological targets or participate in further chemical reactions.
類似化合物との比較
Similar Compounds
N-[(benzyloxy)carbonyl]-L-leucine: Similar structure but with a different amino acid.
N-[(benzyloxy)carbonyl]-L-proline: Contains a proline residue instead of leucine.
N-[(benzyloxy)carbonyl]-glycine: Simplest form with a glycine residue.
Uniqueness
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is unique due to the presence of the N-methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of peptides and other biologically active molecules.
特性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18) |
InChIキー |
TVXSGOBGRXNJLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
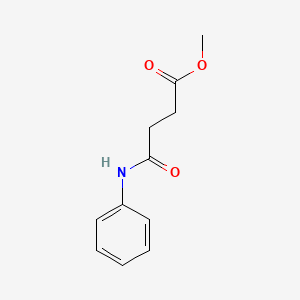
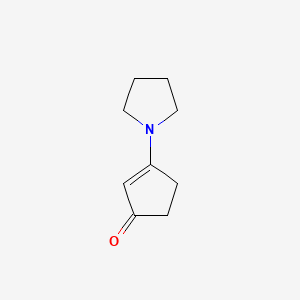
![3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde](/img/structure/B8815480.png)
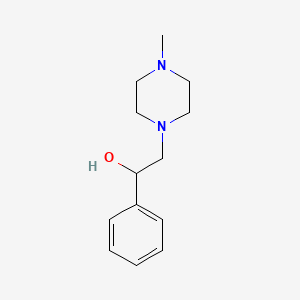
![3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B8815504.png)
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B8815511.png)
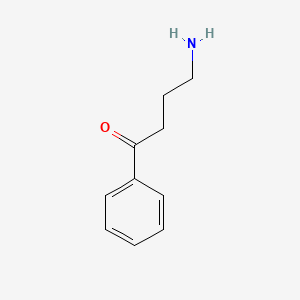
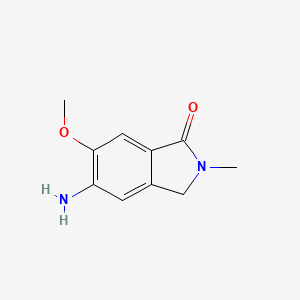

![2-Chloro-3-methylpyrazolo[1,5-A]pyridine](/img/structure/B8815543.png)
![3-Cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B8815546.png)
